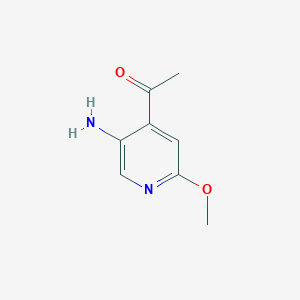
3,4-Dibromo-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-isopropylbenzene is an organic compound with the molecular formula C₉H₁₀Br₂ It is a derivative of benzene, where two bromine atoms are substituted at the 3rd and 4th positions, and an isopropyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-isopropylbenzene typically involves the bromination of isopropylbenzene (cumene). The process can be carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃). The reaction is conducted under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-isopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
3,4-Dibromo-isopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-isopropylbenzene involves its interaction with various molecular targets. The bromine atoms and the isopropyl group influence the compound’s reactivity and interaction with enzymes and receptors. The electrophilic aromatic substitution mechanism is a key pathway, where the compound acts as an electrophile, forming intermediates that undergo further reactions .
Comparison with Similar Compounds
3,4-Dichloro-isopropylbenzene: Similar structure but with chlorine atoms instead of bromine.
3,4-Difluoro-isopropylbenzene: Fluorine atoms replace the bromine atoms.
3,4-Diiodo-isopropylbenzene: Iodine atoms replace the bromine atoms.
Uniqueness: 3,4-Dibromo-isopropylbenzene is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence its reactivity and interactions in chemical and biological systems, making it distinct from its chloro, fluoro, and iodo analogs .
Properties
Molecular Formula |
C9H10Br2 |
|---|---|
Molecular Weight |
277.98 g/mol |
IUPAC Name |
1,2-dibromo-4-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 |
InChI Key |
YQFALKIONFWCIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


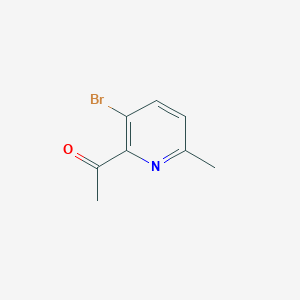
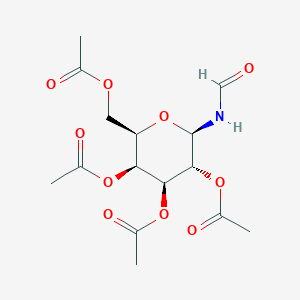
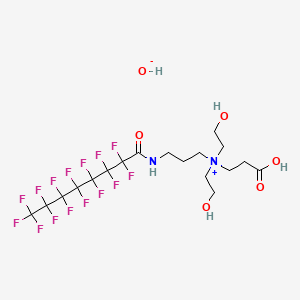
![(2R)-3-[(tert-Butoxycarbonyl)amino]-2-(3,4-difluorobenzyl)propanoic acid](/img/structure/B15202905.png)
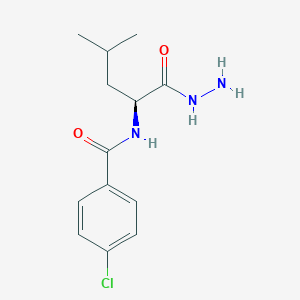
![ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate](/img/structure/B15202916.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15202926.png)
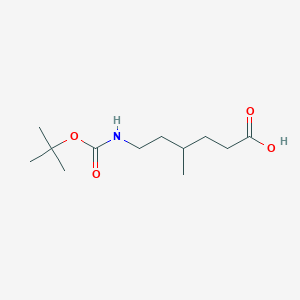

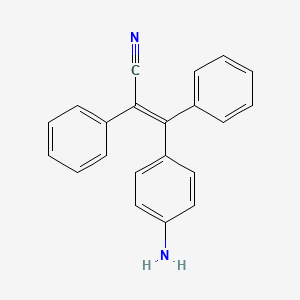

![dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B15202972.png)
![2-((6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B15202976.png)
